

# A Comparative Guide to the Immunomodulatory Effects of Carboplatin and Cisplatin

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## Compound of Interest

Compound Name: carboplatin

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Platinum-based chemotherapies, cornerstones of oncology for decades, are increasingly recognized for their ability to modulate the immune system. Beyond their direct cytotoxic effects on tumor cells, agents like cisplatin and **carboplatin** can profoundly alter the tumor microenvironment (TME), influencing the efficacy of immunotherapies. While structurally related, these two drugs exhibit distinct toxicity profiles and, as emerging evidence indicates, differing immunomodulatory activities. This guide provides an objective comparison of their effects on the immune landscape, supported by experimental data, to inform research and clinical strategy.

## Quantitative Comparison of Immunomodulatory Effects

The following tables summarize key quantitative differences in the immune-stimulating effects of cisplatin and **carboplatin** based on preclinical and in vitro studies.

Table 1: Induction of Immunogenic Cell Death (ICD) Markers

Marker	Cisplatin	Carboplatin	Key Findings
HMGB1 Release	Increased	Less effective than cisplatin	Treatment of cancer cells with cisplatin resulted in a greater release of the danger signal HMGB1 compared to carboplatin.[1]
Calreticulin (CRT) Exposure	Induces (sometimes weakly)	Not consistently reported	Cisplatin can induce cell surface exposure of CRT, a key "eat-me" signal for dendritic cells.[2] However, some studies note this induction can be weak or require co-stimulants.[3][4]
ATP Secretion	Induces	Not consistently reported	As part of the ICD process, cisplatin-treated dying cells secrete ATP, which acts as a "find-me" signal for immune cells.[5]

Table 2: Impact on Dendritic Cell (DC) and T-Cell Response

Parameter	Cisplatin	Carboplatin	Key Findings
DC Maturation (Co-stimulatory molecules)	Promotes	Less effective than cisplatin	Co-culture of DCs with cisplatin-pretreated cancer cells induced higher expression of CD40 and CD86 on DCs compared to carboplatin-pretreated cells.[1]
Antigen-Specific T-Cell Killing	Enhances	Less effective than cisplatin	Cisplatin pretreatment of tumor cells led to increased antigen-specific killing by CD8+ T cells when compared with carboplatin pretreatment.[1][6][7][8]
CD8+ T-Cell Trafficking	Data not available	Enhances	In murine ovarian cancer models, carboplatin altered the tumor vasculature to improve lymphocyte trafficking and infiltration into the TME.[9][10]
T-Cell Activation Programs	Upregulates	Less pronounced than cisplatin	In patients with urothelial cancer, cisplatin-based chemotherapy induced transcriptional changes in circulating immune cells, including the upregulation of T-cell

activation programs.

[\[1\]](#)[\[7\]](#)[\[8\]](#)

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Table 3: Modulation of Suppressive Immune Cells and Cytokines

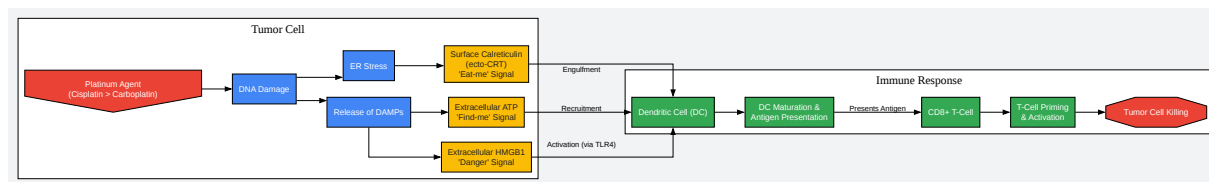
Parameter	Cisplatin	Carboplatin	Key Findings
Myeloid-Derived Suppressor Cells (MDSCs)	Reverses suppression & depletes	Reverses suppression	Both drugs abrogate the suppressive activity of MDSCs on CD8+ T cells. Cisplatin also reduces MDSC viability and downregulates the immune checkpoint PD-L1 on their surface. <a href="#">[11]</a>
Pro-inflammatory Cytokines (TNF- $\alpha$ , IL-6)	Data not available	Enhances	Carboplatin treatment of macrophages enhanced the production of TNF- $\alpha$ and IL-6 in response to LPS stimulation. <a href="#">[12]</a> <a href="#">[13]</a>
Regulatory Cytokine (IL-10)	Induces in some contexts	No significant effect reported	Cisplatin has been shown to induce high levels of IL-10 from dendritic cells, which can promote a tolerogenic state. <a href="#">[14]</a> <a href="#">[15]</a>
Effector Cytokine (IFN- $\gamma$ )	Increases	Data not available	Co-culture of MDSCs and T-cells in the presence of cisplatin led to increased IFN- $\gamma$ secretion, indicating a restoration of T-cell effector function. <a href="#">[11]</a> Cisplatin can also stimulate neutrophils to promote Th1

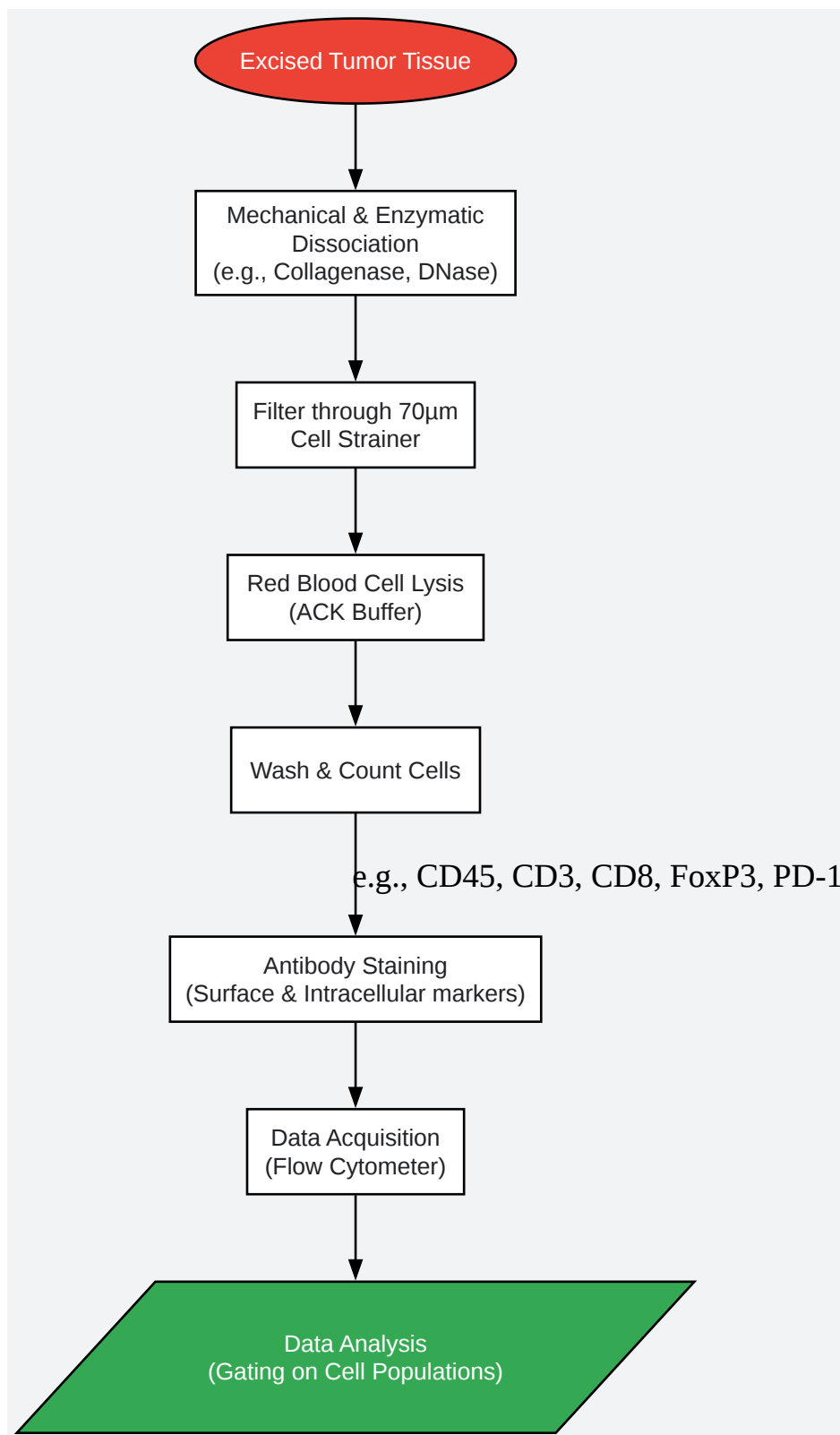
differentiation and  
IFN- $\gamma$  secretion from  
T-cells.[16]

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## Signaling Pathways and Mechanisms

The differential immunomodulatory effects of cisplatin and **carboplatin** can be partly explained by their varying capacities to induce immunogenic cell death (ICD). ICD is a form of regulated cell death that activates an adaptive immune response against antigens from the dying tumor cells.





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## References

- 1. Immunomodulatory effects and improved outcomes with cisplatin- versus carboplatin-based chemotherapy plus atezolizumab in urothelial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cisplatin and Oxaliplatin Induce Similar Immunogenic Changes in Preclinical Models of Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Restoration and Enhancement of Immunogenic Cell Death of Cisplatin by Coadministration with Digoxin and Conjugation to HPMa Copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Induction of immunogenic cell death in cancer cells by a photoactivated platinum(IV) prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. urotoday.com [urotoday.com]
- 8. Immunomodulatory effects and improved outcomes with cisplatin- versus carboplatin-based chemotherapy plus atezolizumab in urothelial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carboplatin enhances lymphocyte-endothelial interactions to promote CD8+ T cell trafficking into the ovarian tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carboplatin enhances lymphocyte-endothelial interactions to promote CD8+ T cell trafficking into the ovarian tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jtc.bmj.com [jtc.bmj.com]
- 12. The chemotherapeutic drug carboplatin affects macrophage responses to LPS and LPS tolerance via epigenetic modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. oncotarget.com [oncotarget.com]
- 15. Endogenous IL-10 attenuates cisplatin nephrotoxicity: role of dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cisplatin Promotes the Efficacy of Immune Checkpoint Inhibitor Therapy by Inducing Ferroptosis and Activating Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
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